molecular formula C16H12O3 B190368 7-Methoxyisoflavone CAS No. 1621-56-3

7-Methoxyisoflavone

Cat. No. B190368
CAS RN: 1621-56-3
M. Wt: 252.26 g/mol
InChI Key: IECSQLKWZBEUGA-UHFFFAOYSA-N
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Description

7-Methoxyisoflavone is a derivative of Isoflavone . It is a chemical compound found in certain plants and can also be produced in a laboratory . Some athletes and body builders are interested in 7-methoxyisoflavone for increasing testosterone levels, building muscle, and improving athletic performance .


Synthesis Analysis

Isoflavones are synthesized via the phenylpropanoid pathway from which plants produce most of the secondary metabolites including lignin, flavone, flavonol, anthocyanin, and tannin, etc .


Molecular Structure Analysis

The molecular weight of 7-Methoxyisoflavone is 252.26 . It has a 15-carbon skeleton with two phenyl rings (rings A and B) connected by a heterocyclic ring (ring C) .


Chemical Reactions Analysis

Structures of isoflavonoid-specific NADPH-dependent reductases revealed how the (iso)flavonoid backbones are modified by reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Methoxyisoflavone include a molecular weight of 252.26 . It is a solid white to off-white substance .

Scientific Research Applications

  • Ergogenic Properties in Bodybuilding : Methoxyisoflavone, a synthetic isoflavone, is used by bodybuilders for its ergogenic properties. It's known to induce false-positive results in urinary immunoassay screening tests for cannabinoids (Lecompte et al., 2014).

  • Metabolism and Doping Analysis in Sports : Methoxyisoflavone's metabolism and its potential use in recovering periods after anabolic steroids to increase natural production of luteinizing hormone and endogenous androgens have been investigated. Its urinary metabolites may be traced as confounding factors in doping analysis (Iannone et al., 2019).

  • Anti-Inflammatory Effects : 7-Methoxyisoflavone has shown potential in suppressing vascular endothelial inflammation by inhibiting the NF-κB signaling pathway, which could be significant in treating inflammation-related conditions (Zhu et al., 2021).

  • Antiurolithiatic and Diuretic Activity : Isoflavones similar to 7-Methoxyisoflavone have demonstrated significant antiurolithiatic and diuretic activities in rats, indicating potential applications in treating kidney stones and promoting diuresis (Pérez G. et al., 2000).

  • Antinociceptive Effect : Studies on 7-methoxyflavone, a derivative of 7-Methoxyisoflavone, have shown its effectiveness in reducing pain in animal models, suggesting potential applications in pain management (Silva et al., 2013).

  • Crystal Structure Analysis : The crystal structure of compounds related to 7-Methoxyisoflavone has been analyzed, contributing to the understanding of its physical and chemical properties (Shoja, 1992).

  • Synthesis and Chemical Modification : Research on the synthesis and aminomethylation of compounds similar to 7-Methoxyisoflavone, like 7-hydroxy-5-methoxyisoflavones, has been explored, indicating its potential in chemical and pharmaceutical industries (Mrug et al., 2013).

  • Antimicrobial and Antioxidant Properties : Isoflavones related to 7-Methoxyisoflavone have shown strong antimicrobial activity against various pathogens and possess significant radical scavenging properties, suggesting their potential in antimicrobial and antioxidant applications (Erasto et al., 2004).

  • Photophysical Properties : Studies on flavonoids like 7-Methoxyisoflavone have explored their photophysical properties, relevant in the field of photochemistry and material sciences (Christoff et al., 1996).

  • Antiproliferative Activity Against Cancer Cells : Specific derivatives of 7-Methoxyisoflavone have shown promise in inducing apoptosis and inhibiting proliferation in cancer cells, such as osteosarcoma, without affecting normal cells (Lu et al., 2015).

  • Proteasome Inhibition and Antitumor Activity : Certain derivatives of 7-Methoxyisoflavone exhibit proteasome inhibition, suggesting potential in studying antitumor activity and as a pharmaceutical approach to cancer treatment (Chang et al., 2010).

  • Potential Treatment for Brain and Body Disorders : Derivatives like 7,8-Dihydroxyflavone have been explored for their potential in treating various brain and body pathologies, indicating the broad therapeutic potential of isoflavones (Emili et al., 2020).

Safety And Hazards

7-Methoxyisoflavone is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It might cause the body to have more of a hormone called testosterone .

Future Directions

Recently, construction of microbial cell factories for efficient biosynthesis of flavonoids has gained much attention . In the future, the regulation of isoflavone biosynthesis gains attention to increase or decrease the level of isoflavones in the crop plants .

properties

IUPAC Name

7-methoxy-3-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECSQLKWZBEUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348530
Record name 7-methoxy-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyisoflavone

CAS RN

1621-56-3
Record name 7-Methoxyisoflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1621-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methoxy-3-phenyl-4H-chromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
445
Citations
X Zhu, J Peng, L Yang, Y Guo, P Wang, K Liu… - European Journal of …, 2022 - Elsevier
… This study aimed to investigate the effect of 7-methoxyisoflavone (7-Mif) on endothelial inflammation. Our results showed that 7-Mif have no cytotoxicity on HUVECs. Pretreatment with 5 …
Number of citations: 3 www.sciencedirect.com
H Dong, C Feng, X Cai, Y Hao, X Gu, L Cai, S Wu… - Scientific Reports, 2022 - nature.com
… Our study showed that 7-Methoxyisoflavone alleviated atopic … Our study showed that 7-Methoxyisoflavone alleviated atopic … AD model, suggesting that 7-Methoxyisoflavone could be a …
Number of citations: 2 www.nature.com
X Zhu, C Wang, K Huang, M Liang - 2021 - researchsquare.com
Objective: This study aimed to investigate the effect of 7-Methoxyisoflavone (7-Mif) on the inflammation. Materials and Methods: The cytotoxic effect of 7-Mif on HUVECs was tested by …
Number of citations: 3 www.researchsquare.com
Y Kawase, M Nakayama, S Matsutani - Bulletin of the Chemical …, 1962 - journal.csj.jp
Chloromethylation of flavones has already been carried out by Nakazawa and Matsuura1) and by Da Re and Verlicchi2) to give 6-and 8-chloromethyl derivatives from acacetin 7-methyl …
Number of citations: 3 www.journal.csj.jp
FE King, L Jurd - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… A solution of prunetin (0.1 8.) in pyridine (0.4 cc) briefly warmed with acetic anhydride (0.25 cc) and poured into water gave 4'-acetoxy-5-hydroxy-7-methoxyisoflavone, which when …
Number of citations: 12 pubs.rsc.org
Y Lecompte, M Rosset, C Richeval, L Humbert… - … of Pharmaceutical and …, 2014 - Elsevier
… Methoxyisoflavone (5-methyl-7-methoxyisoflavone) is a synthetic isoflavone used by bodybuilders for its ergogenic properties. A recent study demonstrated that methoxyisoflavone …
Number of citations: 12 www.sciencedirect.com
SS Chibber, RP Sharma - Planta Medica, 1979 - thieme-connect.com
… The above data indicated the compound to be 5-hydroxy-7-methoxyisoflavone. The fragmentation pattern in the mass spectrum also supported this structure [6]. The charac- …
Number of citations: 14 www.thieme-connect.com
T Ito, Y Tsubomatsu, T Suzuki, A Murata - Analyst, 1986 - pubs.rsc.org
… The best fluorescent reagent for the determination of titanium is 2-methyl-5-hydroxy-7-methoxyisoflavone. The maximum wavelengths of the excitation and emission spectra of the …
Number of citations: 3 pubs.rsc.org
S Djiogue, M Halabalaki, X Alexi… - Journal of natural …, 2009 - ACS Publications
… -7-methoxy-5′-(3-methylbuten-2-yl)isoflavone (2), 5,4′-dihydroxy-7-methoxy-3′-(3-methyl-2-hydroxybuten-3-yl)isoflavone (3), 3′-formyl-5,4′-dihydroxy-7-methoxyisoflavone (4), …
Number of citations: 47 pubs.acs.org
A Alshahrie - Materials Research Bulletin, 2016 - Elsevier
… Zn 1−x Mn x O thin films are prepared by 7-methoxyisoflavone modified sol-gel/spin-coating … A 5 ml of 7-methoxyisoflavone was added drop wise to zinc/manganese solution to inhibit …
Number of citations: 3 www.sciencedirect.com

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